molecular formula C15H13NO2 B101564 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one CAS No. 18237-57-5

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Cat. No. B101564
CAS RN: 18237-57-5
M. Wt: 239.27 g/mol
InChI Key: FNXRXHIGVBYNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one, also known as DOB, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent hallucinogen that produces psychedelic effects similar to those of LSD. DOB was first synthesized in 1967 by Alexander Shulgin, a chemist who was interested in exploring the potential of psychoactive compounds.

Mechanism Of Action

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one acts as a partial agonist at the serotonin 5-HT2A receptor, which is located in the prefrontal cortex and other brain regions. Activation of this receptor leads to increased glutamate release and altered neural activity, which is thought to underlie the psychedelic effects of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.

Biochemical And Physiological Effects

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by changes in neural activity in the prefrontal cortex and other brain regions. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.

Advantages And Limitations For Lab Experiments

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce robust and long-lasting effects. However, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one is also associated with a high risk of adverse effects, such as cardiovascular toxicity and psychological distress. These limitations must be taken into account when designing and conducting experiments with 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.

Future Directions

There are several future directions for research on 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens. One area of interest is the development of novel compounds that selectively target the 5-HT2A receptor and produce fewer adverse effects. Another direction is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular and cellular mechanisms of action of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.

Synthesis Methods

The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with phenylacetonitrile to form 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.

Scientific Research Applications

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one activates the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has also been used to investigate the mechanisms of action of other hallucinogens, such as LSD and psilocybin.

properties

CAS RN

18237-57-5

Product Name

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C15H13NO2/c17-15-12-8-4-5-9-14(12)18-10-13(16-15)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,16,17)

InChI Key

FNXRXHIGVBYNLC-UHFFFAOYSA-N

SMILES

C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

synonyms

3,4-Dihydro-3-phenyl-1,4-benzoxazepin-5(2H)-one

Origin of Product

United States

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